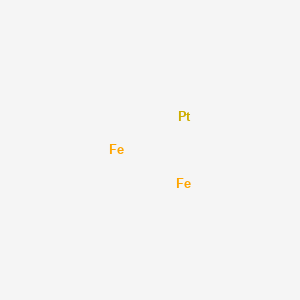
Iron--platinum (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron–platinum (2/1) is a bimetallic compound composed of iron and platinum in a 2:1 ratio. This compound is known for its unique magnetic properties and high stability, making it a subject of interest in various scientific fields, including materials science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: Iron–platinum (2/1) can be synthesized through various methods, including chemical reduction and co-precipitation. One common method involves the reduction of platinum and iron salts in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired bimetallic compound.
Industrial Production Methods: In industrial settings, the production of iron–platinum (2/1) often involves the use of high-temperature reduction processes. For example, a mixture of iron and platinum oxides can be reduced in a hydrogen atmosphere at elevated temperatures to produce the bimetallic compound. This method ensures high purity and uniformity of the final product.
化学反应分析
Types of Reactions: Iron–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas. These reactions are often conducted under mild conditions to prevent the decomposition of the compound.
Substitution: Substitution reactions involve the replacement of one metal in the compound with another metal. This can be achieved using metal salts in an aqueous solution under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron–platinum (2/1) may result in the formation of iron and platinum oxides, while reduction can yield the pure bimetallic compound.
科学研究应用
Iron–platinum (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions
Biology: The compound is explored for its potential use in biomedical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents. Its magnetic properties allow for precise control and imaging in biological systems.
Medicine: Research is ongoing to investigate the use of iron–platinum (2/1) in cancer therapy. Its ability to generate heat when exposed to an alternating magnetic field makes it a candidate for hyperthermia treatment.
Industry: In industrial applications, iron–platinum (2/1) is used in the production of high-density magnetic storage media and as a catalyst in fuel cells.
作用机制
The mechanism by which iron–platinum (2/1) exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, the compound provides active sites for the adsorption and activation of reactants. The presence of both iron and platinum enhances the catalytic efficiency by facilitating electron transfer and reducing activation energy.
Biomedical Applications: In drug delivery, the compound’s magnetic properties allow for targeted delivery to specific sites in the body. The heat generated by the compound under an alternating magnetic field can induce localized hyperthermia, aiding in cancer treatment.
Magnetic Storage: The high magnetic anisotropy of iron–platinum (2/1) makes it suitable for use in high-density magnetic storage devices. The compound’s stability ensures long-term data retention.
相似化合物的比较
Iron–platinum (2/1) can be compared with other bimetallic compounds such as iron–nickel and iron–cobalt:
Iron–nickel: While iron–nickel compounds also exhibit magnetic properties, they generally have lower magnetic anisotropy compared to iron–platinum (2/1). This makes iron–platinum (2/1) more suitable for high-density magnetic storage applications.
Iron–cobalt: Iron–cobalt compounds are known for their high magnetic saturation, but they lack the stability and catalytic efficiency of iron–platinum (2/1). The presence of platinum in the latter enhances its overall performance in various applications.
属性
CAS 编号 |
190390-33-1 |
|---|---|
分子式 |
Fe2Pt |
分子量 |
306.77 g/mol |
IUPAC 名称 |
iron;platinum |
InChI |
InChI=1S/2Fe.Pt |
InChI 键 |
OBACEDMBGYVZMP-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


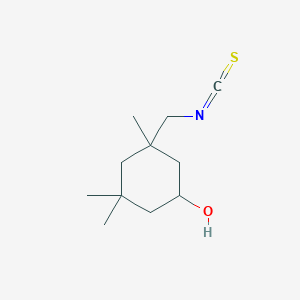
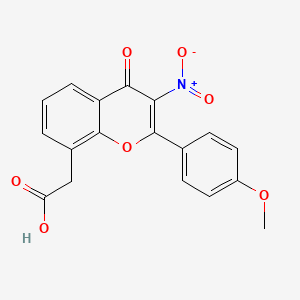
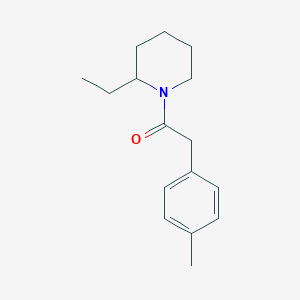
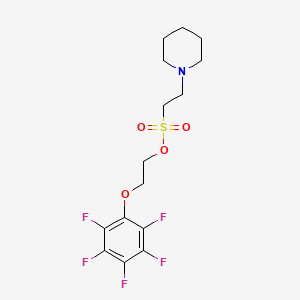
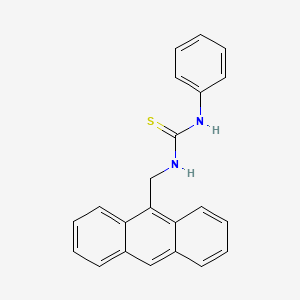
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
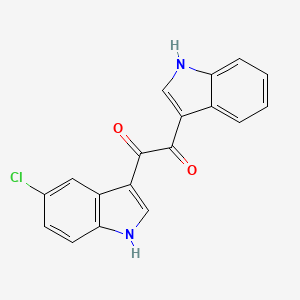
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

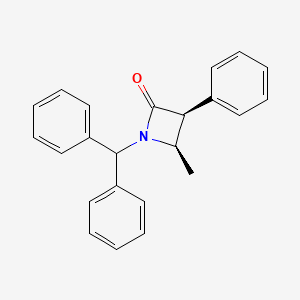
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)

![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)

